N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C10H12F2N2O2S This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanesulfonamide moiety, and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of 2,4-difluoroaniline to introduce the nitro group, followed by reduction to obtain the corresponding amine. The cyclopropylmethanesulfonyl chloride is then reacted with the amine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, substituted phenyl derivatives, and various amine derivatives.
Scientific Research Applications
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
- Amino(2,4-difluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Biological Activity
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula for this compound is C10H12F2N2O2S with a molecular weight of 262.276 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications .
Property | Value |
---|---|
Molecular Formula | C10H12F2N2O2S |
Molecular Weight | 262.276 g/mol |
LogP | 3.4337 |
Polar Surface Area | 80.57 Ų |
This compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been identified as a potential inhibitor of the Raf kinase pathway, which is implicated in various cancers . By targeting this pathway, the compound may disrupt cell proliferation and survival signals in cancer cells.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing the sulfonamide moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.
Case Studies
- Inhibition of Bacterial Virulence : A study highlighted that related compounds targeting the type III secretion system (T3SS) in bacteria could suppress infections without affecting bacterial growth directly . This suggests that this compound may possess similar properties.
- Cytotoxicity Assessments : Preliminary cytotoxicity studies on related sulfonamides indicate that they can induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have been tested against various cancer types, showing IC50 values in the micromolar range .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C10H12F2N2O2S |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H12F2N2O2S/c11-7-3-4-8(9(12)10(7)13)14-17(15,16)5-6-1-2-6/h3-4,6,14H,1-2,5,13H2 |
InChI Key |
IZTKYFWILYRXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.